15-Keto Bimatoprost-d5 is a synthetic compound that belongs to the class of prostaglandin analogs. It is primarily recognized for its role in the treatment of various ocular conditions, particularly glaucoma and hypotrichosis. This compound is a deuterated form of 15-Keto Bimatoprost, which enhances its stability and allows for more precise pharmacokinetic studies. The compound's chemical structure is characterized by a molecular formula of and a molar mass of 413.55 g/mol. It is identified by the CAS number 1163135-96-3, making it a well-documented substance in chemical databases .
15-Keto Bimatoprost-d5 can be sourced from various chemical suppliers specializing in pharmaceutical compounds and reference materials. It is classified under impurity reference materials and chiral molecules, indicating its relevance in research and development within the pharmaceutical industry. The compound's high purity (>95% as determined by High-Performance Liquid Chromatography) makes it suitable for analytical applications .
The synthesis of 15-Keto Bimatoprost-d5 involves several steps that typically include the modification of bimatoprost through deuteration processes. This generally requires advanced organic synthesis techniques, including:
The molecular structure of 15-Keto Bimatoprost-d5 can be represented using various chemical notation systems:
The stereochemistry is crucial for its biological activity and can be visualized using molecular modeling software to understand its interaction with biological targets .
15-Keto Bimatoprost-d5 participates in various chemical reactions typical of prostaglandin analogs. Key reactions include:
Technical details about these reactions often highlight the importance of receptor selectivity and metabolic pathways that influence pharmacological effects .
The mechanism of action for 15-Keto Bimatoprost-d5 involves:
Data from studies indicate that this compound exhibits distinct receptor interactions compared to other prostaglandin analogs, contributing to its unique therapeutic profile .
The physical and chemical properties of 15-Keto Bimatoprost-d5 are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Density | 1.142 ± 0.06 g/cm³ (predicted) |
Boiling Point | 626.7 ± 55.0 °C (predicted) |
Solubility | Slightly soluble in dichloromethane and methanol |
Appearance | Oil; pale yellow to brown |
pKa | 14.42 ± 0.70 (predicted) |
Storage Conditions | Amber vial at -20°C under inert atmosphere |
Stability | Light sensitive |
These properties impact its formulation and storage conditions in laboratory settings .
15-Keto Bimatoprost-d5 has several scientific applications:
Deuterium (²H) labeling has emerged as an indispensable tool in pharmaceutical research, particularly for tracing drug metabolism and quantifying pharmacokinetic profiles. 15-Keto Bimatoprost-d5 exemplifies this approach, where five hydrogen atoms are replaced with deuterium atoms in the parent molecule 15-Keto Bimatoprost (CAS 1163135-96-3), a prostaglandin F2α (PGF2α) analog used in ocular hypotensive research [1] [7]. The core rationale for deuterium incorporation centers on creating distinct molecular signatures that enable precise tracking without altering biological activity. Unlike radioactive isotopes, deuterium provides a safe, stable tracer option detectable through mass spectrometry techniques [1] [2].
The isotopic dilution effect observed in deuterated compounds like 15-Keto Bimatoprost-d5 (molecular weight: 418.58 g/mol, Formula: C₂₅H₃₀D₅NO₄) reduces metabolic degradation rates at vulnerable sites. This "kinetic isotope effect" (KIE) stabilizes the molecule against enzymatic transformations such as oxidations, thereby extending its detectable half-life in vivo [1] [9]. Consequently, researchers can accurately map metabolic pathways and quantify concentrations across biological matrices—critical tasks during drug development stages where unlabeled 15-Keto Bimatoprost (molecular weight: 413.55 g/mol) serves as an active metabolite of Bimatoprost [5] [7].
Table 1: Isotopic Labeling Techniques in Prostaglandin Research
Labeling Approach | Key Advantages | Detection Methods | Representative Compounds |
---|---|---|---|
Deuterium (²H) | Non-radioactive, synthetic feasibility | LC-MS/MS, NMR | 15-Keto Bimatoprost-d5 |
Carbon-13 (¹³C) | Position-specific tracking | NMR, IR-MS | ¹³C-labeled PGF2α analogs |
Tritium (³H) | High sensitivity | Radioluminescence | ³H-Bimatoprost |
The synthesis of 15-Keto Bimatoprost-d5 requires regioselective deuterium integration into the 15-Keto Bimatoprost scaffold (C₂₅H₃₅NO₄) [5]. The deuterium atoms are typically incorporated at the ethylamide moiety (–N–CH₂–CH₃ → –N–CD₂–CD₃), leveraging the molecule’s synthetic vulnerability to metabolic dealkylation [1] [9]. This is achieved through two primary pathways:
Critical quality controls include LC-MS to confirm molecular weight (418.58 vs. 413.56 for the unlabeled analog) and NMR to verify deuterium incorporation at >98% isotopic purity [1] [3]. The synthetic route prioritizes the ethylamide site due to its role in Phase I metabolism—where oxidative deethylation generates long-circulating metabolites that interfere with pharmacokinetic studies [9].
Table 2: Synthetic Routes for Deuterium Incorporation in 15-Keto Bimatoprost-d5
Synthetic Route | Deuterium Position | Key Reagents | Isotopic Purity |
---|---|---|---|
Deuterated Precursor | Ethylamide (–N-CD₂-CD₃) | Ethylamine-d5, EDC/HOBt | >98% |
H/D Exchange | Variable α-carbonyl | D₂O, acid/base catalyst | 80–90% |
Strategic placement of deuterium atoms is paramount to maximizing metabolic stability while minimizing unintended kinetic isotope effects. In 15-Keto Bimatoprost-d5, all five deuterium atoms reside in the ethylamide group (–N–CD₂–CD₃) [1] [9]. This location specifically targets cytochrome P450 (CYP)-mediated oxidative reactions that cleave the ethyl moiety from the amide nitrogen—a dominant metabolic pathway for prostaglandin analogs [1].
Deuterium’s atomic mass (2.014 u vs. 1.008 u for hydrogen) creates a higher energy barrier for C–D bond cleavage compared to C–H bonds. Consequently, 15-Keto Bimatoprost-d5 exhibits:
Avoiding deuterium placement at the carboxylic acid chain or cyclopentyl ring prevents interference with pharmacophore interactions. As 15-Keto Bimatoprost lowers intraocular pressure by activating prostaglandin F receptors to enhance aqueous humor outflow, deuterium must not perturb the core structural elements mediating this activity [7].
Table 3: Impact of Deuterium Positioning on Metabolic Stability
Deuterium Position | Targeted Metabolism | Half-Life Extension | Risks |
---|---|---|---|
Ethylamide (–N-CD₂-CD₃) | CYP3A4-mediated N-deethylation | 3–5 fold | None observed |
Cyclopentyl C15 | 15-hydroxyprostaglandin dehydrogenase | <2 fold | Reduced receptor binding |
Carboxylic acid chain | β-oxidation | Variable | Altered pharmacodynamics |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0